

# Phoslactomycin A chemical formula and properties

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An In-depth Technical Guide to Phoslactomycin A

#### Introduction

Phoslactomycin A (PLMA) is a natural product isolated from species of the bacterium Streptomyces.[1] It belongs to a class of polyketide-derived antibiotics known as the phoslactomycins.[2] These compounds are of significant interest to the scientific community due to their potent and selective inhibitory activity against Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous critical cellular processes.[1][3] The ability of Phoslactomycin A to modulate PP2A activity makes it a valuable chemical probe for studying cellular signaling and a potential lead compound in the development of therapeutics for diseases such as cancer.[3][4]

# **Chemical and Physical Properties**

The fundamental chemical and physical characteristics of **Phoslactomycin A** are summarized in the table below, providing a quantitative overview of its key properties.



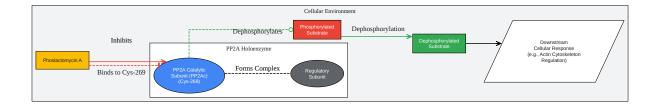
Property	Value	Source
Molecular Formula	C29H46NO10P	PubChem[5]
Molecular Weight	599.6 g/mol	PubChem[5]
IUPAC Name	[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate	PubChem[5]
CAS Number	122856-25-1	PubChem[5]
XLogP3	-0.4	PubChem[5]

# **Biological Activity and Mechanism of Action**

**Phoslactomycin A** is recognized as a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[3][6] PP2A is a crucial enzyme that regulates a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis, by dephosphorylating key protein substrates.

The inhibitory action of **Phoslactomycin A** is highly specific. It has been demonstrated that PLMA directly binds to the catalytic subunit of PP2A (PP2Ac).[3][6] The binding site has been pinpointed to a specific amino acid residue, Cysteine-269 (Cys-269), within the catalytic domain of PP2Ac.[3][7] This interaction with Cys-269 is critical for the potent inhibition of the phosphatase's activity.[3] By inhibiting PP2A, **Phoslactomycin A** leads to a hyperphosphorylated state of PP2A substrates. One of the notable downstream effects is the disruption of the actin cytoskeleton.[8] Studies have shown that treatment of cells with phoslactomycins induces the depolymerization of actin filaments, which suggests that PP2A plays a role in regulating the organization and dynamics of the actin cytoskeleton.[8]





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Mechanism of **Phoslactomycin A** inhibition of Protein Phosphatase 2A (PP2A).

# **Quantitative Data**

The inhibitory potency of phoslactomycins against protein phosphatases has been quantified in vitro. The following table summarizes the available data.

Compound Family	Target Enzyme	IC50 Value	Notes	Source
Phoslactomycins (PLMs)	Protein Phosphatase 2A (PP2A)	4.7 μΜ	This value was determined for the phoslactomycin family in general.	[8]
Phoslactomycins (PLMs)	Protein Phosphatase 1 (PP1)	> 4.7 μM	PLMs inhibit PP2A at lower concentrations than PP1, indicating selectivity.	[8]



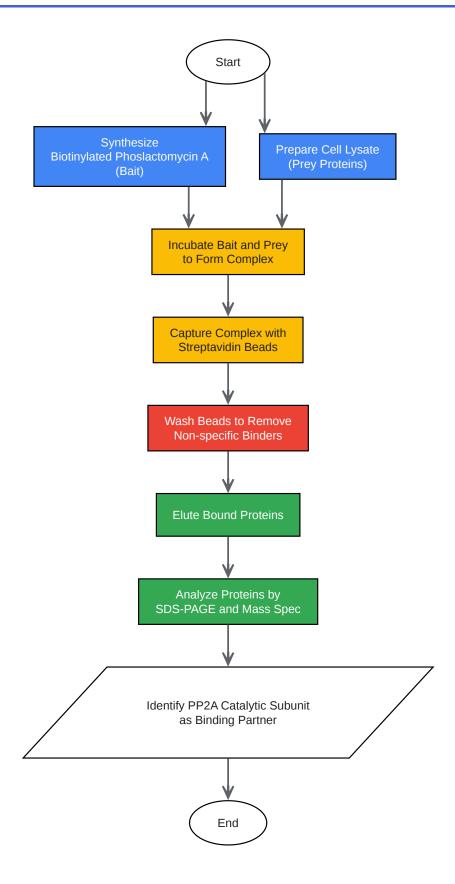
# Experimental Protocols Identification of Phoslactomycin A Binding Target using Biotinylated Probes

A key experiment to elucidate the direct molecular target of **Phoslactomycin A** involves the use of a biotin-tagged version of the molecule in a pull-down assay.[3][7] This chemical genetics approach allows for the specific isolation and identification of proteins that physically interact with the compound.

#### Methodology:

- Synthesis of Biotinylated **Phoslactomycin A** (Biotin-PLMA): **Phoslactomycin A** is chemically modified to incorporate a biotin molecule, typically via a linker arm to minimize steric hindrance. This creates a "bait" molecule.
- Cell Lysis: Target cells (e.g., human cell lines) are cultured and then lysed to release their protein contents into a solution known as the cell lysate.
- Incubation: The biotin-PLMA is added to the cell lysate and incubated to allow for the formation of a complex between the biotin-PLMA and its binding partner(s).
- Affinity Purification: The lysate is then passed over a solid support matrix (e.g., streptavidin-coated beads). Streptavidin has an extremely high affinity for biotin, causing the biotin-PLMA and any proteins bound to it to be captured on the beads.
- Washing: The beads are washed extensively to remove non-specifically bound proteins.
- Elution and Identification: The specifically bound proteins are eluted from the beads. These
  proteins are then typically separated by SDS-PAGE and identified using mass spectrometry.
  In the case of Phoslactomycin A, this method identified the PP2A catalytic subunit as the
  direct binding partner.[3][7]





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Workflow for identifying the protein target of **Phoslactomycin A**.



## In Vitro Protein Phosphatase 2A Inhibition Assay

To quantify the inhibitory activity of **Phoslactomycin A** on PP2A, a direct enzymatic assay is employed. This assay measures the rate of dephosphorylation of a substrate by purified PP2A in the presence and absence of the inhibitor.

#### Methodology:

- · Reagents:
  - Purified PP2A enzyme.
  - A suitable phosphorylated substrate. A common choice is a synthetic phosphopeptide, or a chromogenic substrate like p-nitrophenyl phosphate (pNPP) which turns yellow upon dephosphorylation.[6]
  - Assay buffer providing optimal pH and ionic conditions for the enzyme.
  - Phoslactomycin A dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
  - A stop solution to terminate the reaction.
- Assay Procedure:
  - The purified PP2A enzyme is pre-incubated with different concentrations of
     Phoslactomycin A (or vehicle control) for a defined period to allow for inhibitor binding.
  - The enzymatic reaction is initiated by the addition of the phosphorylated substrate.
  - The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). The reaction conditions are set to ensure the rate of product formation is linear over time.
  - The reaction is terminated by adding a stop solution.
- Detection:



- The amount of product (dephosphorylated substrate or released phosphate) is quantified.
   If using pNPP, this is done by measuring the absorbance of the yellow p-nitrophenol product at 405 nm.[6]
- Data Analysis:
  - The rate of the enzymatic reaction is calculated for each concentration of Phoslactomycin A.
  - The percentage of inhibition is determined relative to the control (no inhibitor).
  - The IC<sub>50</sub> value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic curve).

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